molecular formula C17H18FNO B10843465 4-(3-Fluoro-2-phenoxyphenyl)piperidine

4-(3-Fluoro-2-phenoxyphenyl)piperidine

Cat. No.: B10843465
M. Wt: 271.33 g/mol
InChI Key: WWIFVPBPYYVHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-fluoro-2-phenoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluorine atom and a phenoxy group in the structure of this compound makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-2-phenoxyphenyl)piperidine typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a fluorinated aromatic compound with a phenol derivative under basic conditions.

    Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction. This can be achieved by reacting an appropriate amine with a dihaloalkane under basic conditions.

    Final Coupling: The final step involves coupling the phenoxy-substituted aromatic compound with the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-2-phenoxyphenyl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-fluoro-2-phenoxyphenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-fluoro-2-phenoxyphenyl)piperidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-fluoro-2-phenoxyphenyl)piperidine is unique due to the presence of both a fluorine atom and a phenoxy group, which can significantly influence its chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

4-(3-fluoro-2-phenoxyphenyl)piperidine

InChI

InChI=1S/C17H18FNO/c18-16-8-4-7-15(13-9-11-19-12-10-13)17(16)20-14-5-2-1-3-6-14/h1-8,13,19H,9-12H2

InChI Key

WWIFVPBPYYVHTD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C(=CC=C2)F)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.